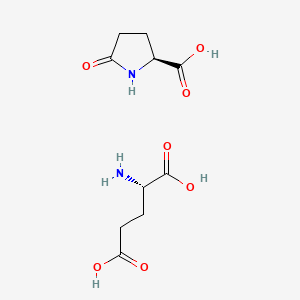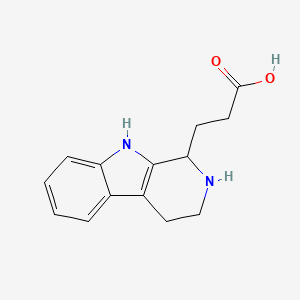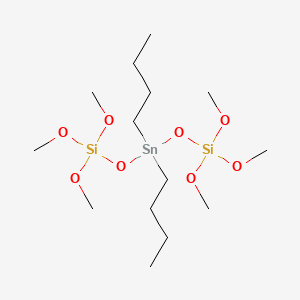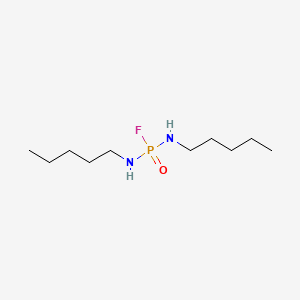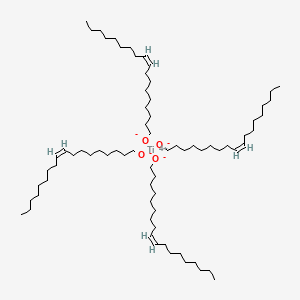
Titanium tetrakis((Z)-octadec-9-enolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium tetrakis((Z)-octadec-9-enolate) is an organometallic compound featuring titanium coordinated with four (Z)-octadec-9-enolate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of titanium tetrakis((Z)-octadec-9-enolate) typically involves the reaction of titanium tetrachloride with (Z)-octadec-9-enol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows: [ \text{TiCl}_4 + 4 \text{(Z)-octadec-9-enol} \rightarrow \text{Ti((Z)-octadec-9-enolate)}_4 + 4 \text{HCl} ]
Industrial Production Methods: Industrial production of titanium tetrakis((Z)-octadec-9-enolate) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium tetrakis((Z)-octadec-9-enolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the titanium center to lower oxidation states.
Substitution: Ligand exchange reactions can replace the (Z)-octadec-9-enolate ligands with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Applications De Recherche Scientifique
Titanium tetrakis((Z)-octadec-9-enolate) has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of titanium tetrakis((Z)-octadec-9-enolate) involves its ability to coordinate with various substrates, facilitating catalytic reactions. The titanium center acts as a Lewis acid, activating substrates for nucleophilic attack. The (Z)-octadec-9-enolate ligands can also participate in stabilizing reaction intermediates, enhancing the overall catalytic efficiency .
Comparaison Avec Des Composés Similaires
Titanium tetrakis(isopropoxide): Another titanium alkoxide with different ligands.
Titanium tetrakis(ethoxide): Similar structure but with ethoxide ligands.
Titanium tetrakis(butoxide): Features butoxide ligands instead of (Z)-octadec-9-enolate.
Uniqueness: Titanium tetrakis((Z)-octadec-9-enolate) is unique due to its long-chain (Z)-octadec-9-enolate ligands, which impart distinct physical and chemical properties. These ligands can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications that other titanium alkoxides may not be able to fulfill .
Propriétés
Numéro CAS |
5894-67-7 |
|---|---|
Formule moléculaire |
C72H140O4Ti |
Poids moléculaire |
1117.7 g/mol |
Nom IUPAC |
(Z)-octadec-9-en-1-olate;titanium(4+) |
InChI |
InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |
Clé InChI |
SJZOMFBRJGBJJU-UJUIXPSJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


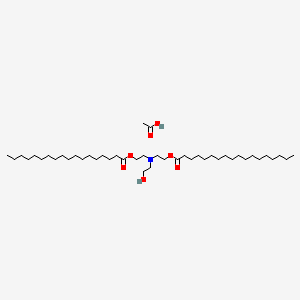
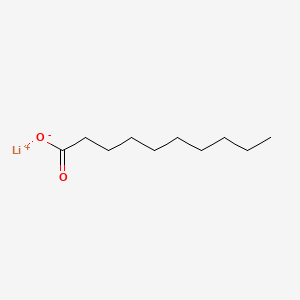
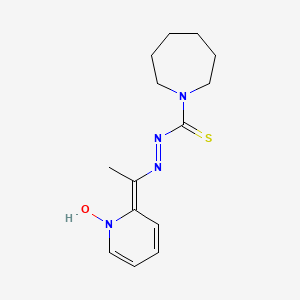

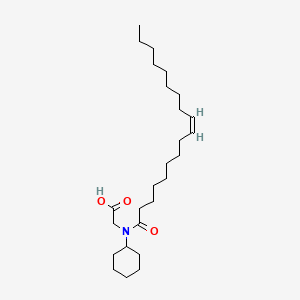

![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
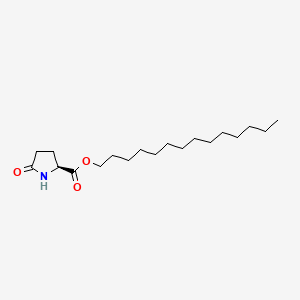
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
